Methyl (4-tert-butylphenyl)cyanoacetate
Description
Methyl (4-tert-butylphenyl)cyanoacetate is a cyano-containing ester derivative with a bulky 4-tert-butylphenyl substituent. For instance, Methyl (1RS,2SR)-1-cyano-2-(4-tert-butylphenyl)cyclopropanecarboxylate (S2r), synthesized from 4-tert-butylstyrene and methyl cyanoacetate, shares key structural features, including the 4-tert-butylphenyl group and cyanoacetate moiety . S2r is described as a yellowish viscous oil with a yield of 88%, suggesting that the tert-butyl group may increase molecular weight and viscosity compared to simpler esters like methyl cyanoacetate .
The parent compound, methyl cyanoacetate (CAS 105-34-0), is a clear to light yellow liquid with a boiling point of 204–207°C, a melting point of -13°C, and a molecular weight of 99.09 g/mol. It is practically insoluble in water but miscible in ethanol and diethyl ether . Its reactivity in Knoevenagel condensations and role as a synthon in pharmaceutical and agricultural intermediates highlight its versatility .
Properties
Molecular Formula |
C14H17NO2 |
|---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
methyl 2-(4-tert-butylphenyl)-2-cyanoacetate |
InChI |
InChI=1S/C14H17NO2/c1-14(2,3)11-7-5-10(6-8-11)12(9-15)13(16)17-4/h5-8,12H,1-4H3 |
InChI Key |
BLKJQQBXPUCUKR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(C#N)C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The tert-butyl and cyano groups in Methyl (4-tert-butylphenyl)cyanoacetate differentiate it from analogous esters. Below is a comparative analysis with structurally or functionally related compounds:
Table 1: Structural and Functional Comparison
*Estimated based on structural formula.
Key Differences:
Halogenated analogs (e.g., 4-fluoro or 4-chloro derivatives) exhibit distinct electronic effects. Fluorine’s electronegativity enhances reactivity in electrophilic substitutions, while chlorine increases molecular weight and may influence toxicity .
Reactivity: Methyl cyanoacetate undergoes Knoevenagel condensations with aldehydes to form α,β-unsaturated nitriles, a reaction less documented for bulkier tert-butyl derivatives . Ethyl 2-(4-cyanophenyl)acetate (95% similarity) shares cyano and ester groups but lacks steric hindrance, enabling broader synthetic applications .
Physical Properties: The tert-butyl group likely raises the boiling point and viscosity relative to methyl cyanoacetate (BP 204–207°C) . Halogenated derivatives (e.g., 4-chloro) may have higher densities and melting points due to halogen atomic mass .
Research Findings:
- Synthetic Utility: Methyl cyanoacetate’s role in constructing 1,2,5-tricarbonyl compounds via copper-catalyzed oxidation highlights its versatility as a glyoxylate synthon .
Preparation Methods
Alkylation of 4-tert-Butylbenzyl Cyanide
In the first step, 4-tert-butylbenzyl cyanide reacts with methyl carbonate in the presence of sodium methoxide (NaOMe) as a base. The reaction proceeds via nucleophilic substitution, where the cyanide group attacks the electrophilic carbonyl carbon of methyl carbonate. This step forms the intermediate this compound precursor.
Reaction Conditions
-
Molar Ratios : 1:3.5 (4-tert-butylbenzyl cyanide : methyl carbonate)
-
Catalyst : Sodium methoxide (0.13 mol per 0.1 mol substrate)
-
Temperature : 90°C initially, then 120–130°C
-
Solvent : None (neat conditions)
The intermediate is purified via vacuum distillation (150–155°C at 133.3 Pa), yielding a colorless liquid with ≥98.3% purity.
Challenges in Traditional Synthesis
-
Moisture Sensitivity : Sodium methoxide is highly hygroscopic, requiring anhydrous conditions. Trace water deactivates the catalyst, leading to incomplete reactions.
-
Energy Intensity : Prolonged heating at 120–130°C increases energy costs and risk of side reactions.
One-Step Synthesis Using Chloroformate Derivatives
A modern single-step method eliminates the need for transesterification by directly coupling 4-tert-butylbenzyl cyanide with methyl chloroformate. This approach, adapted from a patent for analogous ethyl esters, offers improved efficiency and scalability.
Reaction Mechanism
The synthesis involves a base-mediated nucleophilic acyl substitution:
The base (e.g., triethylamine or N-methylmorpholine) neutralizes HCl, driving the reaction to completion.
Optimized Parameters (Hypothetical Adaptation)
While the patent specifies ethyl chloroformate derivatives, substituting methyl chloroformate would follow analogous conditions:
| Parameter | Value |
|---|---|
| Molar Ratio (Substrate : Chloroformate : Base) | 1 : 1.1 : 1.1 |
| Solvent | Toluene or xylene (4–5× substrate wt) |
| Temperature | 15–30°C (addition), 30–50°C (reflux) |
| Reaction Time | 2–4 hours |
| Yield (Projected) | 90–96% |
Workup : Post-reaction, the mixture is filtered to remove solids, washed with water, and concentrated via rotary evaporation to isolate the product as a yellow oil.
Comparative Analysis of Methods
Yield and Purity
| Method | Yield | Purity | Key Advantage |
|---|---|---|---|
| Two-Step Traditional | 80.9% | ≥98.3% | Established protocol |
| One-Step Chloroformate | 90–96%* | ≥97%* | Reduced steps, moisture-tolerant |
Industrial Applicability
-
One-Step Method : Preferred for large-scale production due to shorter cycle times and reduced sensitivity to ambient humidity.
-
Solvent Choice : Toluene and xylene enable easy recovery and recycling, lowering costs.
Experimental Validation and Case Studies
Patent-Based Adaptation (Hypothetical)
A hypothetical adaptation of the patent’s Example 1 for methyl ester synthesis would involve:
-
Charging a reactor with 4-tert-butylbenzyl cyanide (0.25 mol), N-methylmorpholine (0.27 mol), and toluene (4× wt).
-
Slowly adding methyl chloroformate (0.27 mol) at 20°C.
-
Refluxing at 35°C for 3 hours.
-
Isolating the product via filtration and solvent evaporation.
Projected Outcome :
-
Yield : ~95%
-
Purity : ≥97% (HPLC)
Troubleshooting Common Issues
-
Low Yields : Ensure stoichiometric excess of methyl chloroformate (1.1–1.5 eq) to compensate for volatility.
-
Byproduct Formation : Use high-purity solvents to minimize aldol condensation side reactions.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Methyl (4-tert-butylphenyl)cyanoacetate, and how can reaction yields be improved?
- Methodological Answer : The compound can be synthesized via cyclopropanation using 4-tert-butylstyrene and methyl cyanoacetate under bromosulfonium bromide catalysis. Key parameters include stoichiometric ratios (e.g., 21.0 mmol styrene to 17.0 mmol methyl cyanoacetate) and reaction time. Evidence from a cyclopropane synthesis study achieved an 88% yield by maintaining anhydrous conditions and slow reagent addition to minimize side reactions . For yield optimization, consider varying catalysts (e.g., Cu(I) iodide for aerobic oxidation) or solvent-free systems using calcite/fluorite catalysts, as demonstrated in analogous Knoevenagel condensations .
Q. How can the purity of this compound be validated, and what analytical techniques are recommended?
- Methodological Answer : Use gas chromatography (GC) with >98.0% purity thresholds as a baseline . Complement this with nuclear magnetic resonance (NMR) to confirm structural integrity, focusing on cyano (-CN) and ester (-COOCH3) groups. High-resolution mass spectrometry (HRMS) can verify molecular weight (e.g., expected m/z ~245.1 for C14H17NO2). For solubility-dependent applications, measure density (1.1 g/cm³) and refractive index (1.402) to assess batch consistency .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer : The compound shares hazards with structurally similar cyanoacetates, including eye irritation (H319). Use nitrile gloves, sealed eyewear, and fume hoods. Monitor vapor pressure (0.2 mmHg at 25°C) to avoid inhalation risks. Store in airtight containers under inert gas (N2/Ar) to prevent hydrolysis, as cyanoacetates degrade in humid environments .
Advanced Research Questions
Q. How do stereochemical outcomes in cyclopropane derivatives of this compound arise, and how can they be controlled?
- Methodological Answer : Stereoselectivity in cyclopropane formation (e.g., trans- vs. cis-isomers) depends on the electronic environment of the tert-butyl group and reaction kinetics. Computational studies (DFT) can model transition states to predict diastereomeric ratios. Experimentally, chiral auxiliaries or asymmetric catalysis (e.g., Rh(II)-carboxylates) may enhance enantiomeric excess. Refer to cyclopropanation mechanisms using bromosulfonium bromides for foundational insights .
Q. What strategies resolve contradictions in catalytic efficiency data for solvent-free reactions involving this compound?
- Methodological Answer : Discrepancies in catalyst performance (e.g., calcite vs. fluorite in Knoevenagel condensations) often stem from surface area or Lewis acidity differences. Conduct BET surface area analysis and FT-IR spectroscopy to characterize catalyst active sites. Compare turnover frequencies (TOF) under standardized conditions (e.g., 80°C, 4h). For reproducibility, pre-activate catalysts at 200°C to remove adsorbed water .
Q. How can computational modeling predict the reactivity of this compound in multicomponent reactions?
- Methodological Answer : Use molecular docking (AutoDock Vina) and density functional theory (DFT, B3LYP/6-31G*) to simulate interactions with electrophiles (e.g., aldehydes). Focus on frontier molecular orbitals (HOMO-LUMO gaps) to identify reactive sites. Validate predictions with experimental kinetic studies, monitoring intermediates via LC-MS .
Q. What purification techniques are optimal for large-scale synthesis of this compound?
- Methodological Answer : Replace batch distillation with continuous five-tower distillation (ASPEN PLUS simulation-optimized). Key parameters include reflux ratios (2:1 for primary towers), feed stage optimization, and Wilson equation-based vapor-liquid equilibrium modeling. Industrial trials achieved 30% energy reduction and higher purity (>99%) .
Data Contradiction Analysis
Q. Why do reported melting points for this compound derivatives vary across studies?
- Methodological Answer : Variations arise from polymorphic forms or residual solvents. Perform differential scanning calorimetry (DSC) to identify polymorph transitions. Recrystallize samples from alternative solvents (e.g., hexane/EtOAc vs. MeOH) and compare melting ranges. PXRD can confirm crystal phase consistency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
